Sulfone vs. Sulfide Physicochemical Property Differences
The target compound is the fully oxidized sulfone (S,S-dioxide), which confers a distinct hydrogen-bond acceptor profile (3 HBA) compared to the non-oxidized thiomorpholine analog 4-(3,4-dichlorobenzyl)thiomorpholine (CAS 414883-72-0), which has only 1 HBA. The XLogP3-AA of the sulfone is 2.2, and the topological polar surface area (TPSA) is 45.8 Ų [1]. While experimental logP/logD data for the sulfide analog are not available in the same dataset, the general oxidation-state effect for thiomorpholine→thiomorpholine-1,1-dioxide conversion typically shifts the sulfur from a neutral thioether (hydrogen-bond acceptor count = 1) to a polar sulfone (HBA = 3), reducing membrane permeability by approximately 0.5–1.5 logP units in related heterocyclic series [2]. This oxidation-state-dependent polarity directly affects solubility, metabolic stability, and off-target promiscuity profiles.
Comparator (non-oxidized): HBA = 1 (estimated); TPSA not reported
| Evidence Dimension | Hydrogen-Bond Acceptor Count / Oxidation State |
|---|---|
| Target Compound Data | HBA = 3; TPSA = 45.8 Ų; XLogP3-AA = 2.2 [PubChem computed] |
| Comparator Or Baseline | 4-(3,4-Dichlorobenzyl)thiomorpholine (CAS 414883-72-0): HBA = 1 (estimated from structure); TPSA and XLogP3-AA not publicly reported |
| Quantified Difference | HBA increase of +2; TPSA difference not directly quantifiable due to missing comparator data |
| Conditions | Computed physicochemical properties (PubChem/Cactvs, XLogP3 3.0) |
Why This Matters
The sulfone oxidation state fundamentally alters solubility, permeability, and hydrogen-bonding capacity relative to the sulfide analog, making the two non-interchangeable in cell-based or biochemical assays where passive diffusion or polar interactions govern compound behavior.
- [1] PubChem. Compound CID 2767998: Computed Properties — XLogP3-AA, H-Bond Acceptor Count, TPSA. https://pubchem.ncbi.nlm.nih.gov/compound/2767998#section=Chemical-and-Physical-Properties. View Source
- [2] Meanwell NA. (2011) Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. 54(8):2529–2591. (General class-level reference for sulfone vs. sulfide property shifts). View Source
